molecular formula C13H14ClNO B8760768 4-(5-Chloro-1-benzofuran-2-yl)piperidine

4-(5-Chloro-1-benzofuran-2-yl)piperidine

Cat. No. B8760768
M. Wt: 235.71 g/mol
InChI Key: SMTVIQNTGQBNBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04600719

Procedure details

11.5 g of 4-(5-chloro-2-benzofuranyl)-1-piperidinecarboxlic acid ethyl ester is dissolved in 75 ml of ethylene glycol. After the addition of 50 ml of a 50% aqueous potassium hydroxide solution, the formed cloudy solution is heated, with vigorous stirring, for 15 hours at 160°; the reaction solution is thereupon cooled to 20°, and extracted twice with 500 ml of ethyl acetate each time. The organic phases are washed five times with 1 liter of water each time, dried over sodium sulphate, filtered, and concentrated by evaporation. The residue is dissolved in 300 ml of a 10% solution of methanesulphonic acid in water, and the acid solution extracted with ether. The aqueous solution is then adjusted by addition of 10% sodium hydroxide solution to have a pH value of 12, and extracted with 1 liter of chloroform. The chloroform solution is dried with sodium sulphate, filtered, and concentrated by evaporation to obtain crude 4-(5-chloro-2-benzofuranyl)-piperidine. The free base melts at 77°-78° after recrystallisation from hexane. The hydrochloride is prepared with hydrogen chloride in ethyl acetate, and recrystallised from ethyl acetate, whereupon it melts at 252°-254°.
Name
4-(5-chloro-2-benzofuranyl)-1-piperidinecarboxlic acid ethyl ester
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:6]1[CH2:11][CH2:10][CH:9]([C:12]2[O:13][C:14]3[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][C:15]=3[CH:16]=2)[CH2:8][CH2:7]1)=O)C.[OH-].[K+]>C(O)CO>[Cl:21][C:18]1[CH:19]=[CH:20][C:14]2[O:13][C:12]([CH:9]3[CH2:8][CH2:7][NH:6][CH2:11][CH2:10]3)=[CH:16][C:15]=2[CH:17]=1 |f:1.2|

Inputs

Step One
Name
4-(5-chloro-2-benzofuranyl)-1-piperidinecarboxlic acid ethyl ester
Quantity
11.5 g
Type
reactant
Smiles
C(C)OC(=O)N1CCC(CC1)C=1OC2=C(C1)C=C(C=C2)Cl
Name
Quantity
75 mL
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the formed cloudy solution is heated, with vigorous stirring, for 15 hours at 160°
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution is thereupon cooled to 20°
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 500 ml of ethyl acetate each time
WASH
Type
WASH
Details
The organic phases are washed five times with 1 liter of water each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 300 ml of a 10% solution of methanesulphonic acid in water
EXTRACTION
Type
EXTRACTION
Details
the acid solution extracted with ether
ADDITION
Type
ADDITION
Details
The aqueous solution is then adjusted by addition of 10% sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted with 1 liter of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform solution is dried with sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(C=C(O2)C2CCNCC2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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